molecular formula C8H17BrO B13167193 3-(Bromomethyl)-1-methoxy-3-methylpentane

3-(Bromomethyl)-1-methoxy-3-methylpentane

Cat. No.: B13167193
M. Wt: 209.12 g/mol
InChI Key: JSWYBLPKALCUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-methoxy-3-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a methoxy-substituted pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-methoxy-3-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-methoxypentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Industrial methods may also employ safer and more environmentally friendly brominating agents to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methoxy-3-methylpentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia.

    Elimination Reactions: Potassium tert-butoxide, sodium ethoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination Reactions: Alkenes.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Alkanes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methoxy-3-methylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-1-methoxy-3-methylpentane is unique due to its specific structure, which combines a bromomethyl group with a methoxy-substituted pentane chain.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

3-(bromomethyl)-1-methoxy-3-methylpentane

InChI

InChI=1S/C8H17BrO/c1-4-8(2,7-9)5-6-10-3/h4-7H2,1-3H3

InChI Key

JSWYBLPKALCUHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCOC)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.